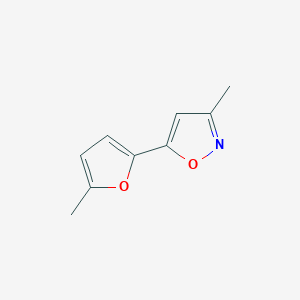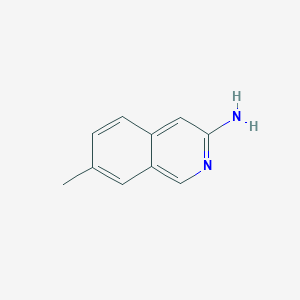
7-Methylisoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylisoquinolin-3-amine is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂. It is a derivative of isoquinoline, a compound known for its presence in various natural alkaloids and its wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-acylphenylacetonitriles with amines . This method typically requires the use of ammonia or primary amines, which react smoothly to afford the desired product with good yields. Another method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This metal-free one-pot synthesis is efficient and provides a convenient route to 3-aminoisoquinolines.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of environmentally friendly and cost-effective catalysts is often prioritized to ensure sustainable production .
化学反応の分析
Types of Reactions: 7-Methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
7-Methylisoquinolin-3-amine has several applications in scientific research:
作用機序
The mechanism of action of 7-Methylisoquinolin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical pathways related to its biological activities . For example, its derivatives may inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
類似化合物との比較
3-Aminoisoquinoline: Similar in structure but lacks the methyl group at the 7-position.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A tetrahydro derivative with different biological activities.
Uniqueness: 7-Methylisoquinolin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the methyl group at the 7-position can enhance its stability and modify its interaction with biological targets compared to other isoquinoline derivatives .
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
7-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3,(H2,11,12) |
InChIキー |
HLPQYZILVFQHCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CN=C(C=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)

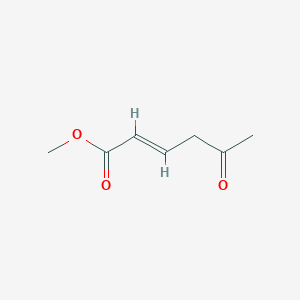
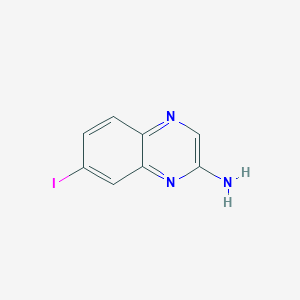
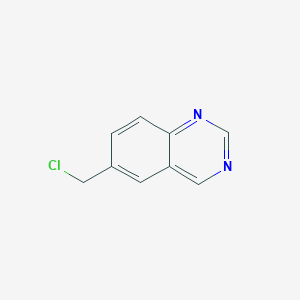
![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)

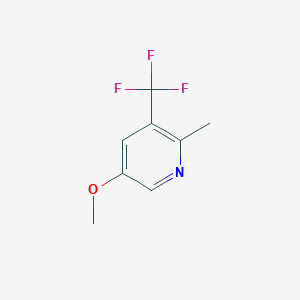
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
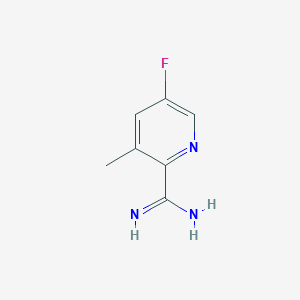
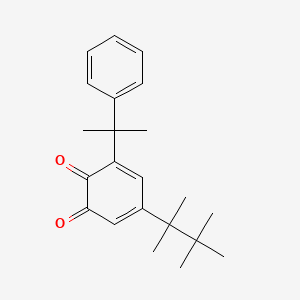
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
